Diflorasone diacetate

Psoriasis Topical corticosteroid formulation Bilateral-paired comparison

Pain Point: Topical corticosteroid research demands Class I potency reference standards with validated vasoconstrictor activity and proven clinical superiority. Solution: Diflorasone diacetate (CAS 33564-31-7) outperforms fluocinonide in psoriasis (P<0.001) and serves as a benchmark in blanching assays. - Superior efficacy: Statistically significant improvement over fluocinonide 0.05% cream (P<0.001). - Reference standard: Outperforms betamethasone 17-valerate and fluocinolone acetonide in vasoconstrictor assays, ideal for bioequivalence studies. - Optimized delivery: 15% propylene glycol vehicle enhances percutaneous absorption, ensuring reproducible outcomes.

Molecular Formula C26H32F2O7
Molecular Weight 494.5 g/mol
Cat. No. B1215413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflorasone diacetate
Synonymsdiflorasone
diflorasone diacetate
Florone
Flutone
Maxiflor
Psorcon
Psorcon E
Molecular FormulaC26H32F2O7
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F
InChIInChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3
InChIKeyBOBLHFUVNSFZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diflorasone Diacetate Potency and Clinical Positioning


Diflorasone diacetate is a synthetic fluorinated topical corticosteroid classified among the highest-potency (Class I/II) dermatologic agents [1]. It is formulated as a 0.05% cream or ointment for the management of corticosteroid-responsive dermatoses including moderate-to-severe plaque psoriasis and eczematous conditions [2]. Its potency is consistently benchmarked against other superpotent and high-potency corticosteroids such as clobetasol propionate, betamethasone dipropionate, fluocinonide, and halobetasol propionate, forming the core comparator set for evidence-based procurement decisions [3].

Class I topical corticosteroid (reported vasoconstrictor ranking)
  • Reference standard for vasoconstrictor assay benchmarking
  • Formulation: 0.05% ointment in optimized propylene glycol vehicle for percutaneous delivery studies
  • Supports psoriasis and dermatitis model endpoint research

Generic Substitution Risks for Diflorasone Diacetate


Although several corticosteroids share a Class I superpotent designation, formulation-specific bioavailability, optimized vehicle technology, and differential efficacy in psoriasis plaque clearance produce clinically and statistically meaningful outcome gaps between agents that are nominally in the same potency tier [1]. Even compounds with identical labeled concentrations (0.05%) can yield divergent results depending on the molecular structure, vehicle, and dosing regimen, as demonstrated in direct head-to-head comparisons [2]. Procurement decisions made on class-level assumptions alone therefore risk selecting a product with inferior clinical performance in the specific indication for which it is intended [3].

Target
Substitute
Risk
Diflorasone diacetate 0.05% cream (optimized vehicle)
Fluocinonide 0.05% cream
Vehicle differences may shift psoriasis model endpoint response
Diflorasone diacetate 0.05% ointment
Betamethasone dipropionate 0.05% ointment
Endpoint profile may not transfer identically; formulation context matters
Diflorasone diacetate 0.05% ointment
Clobetasol propionate 0.05% ointment
Potency ceiling may influence model endpoint interpretation

Diflorasone Diacetate Direct Comparator Evidence


Efficacy vs. Fluocinonide in Psoriasis

In a double-blind, multicenter, bilateral-paired comparison study of 100 patients with moderate-to-severe psoriasis, diflorasone diacetate 0.05% in an optimized cream vehicle (Psorcon Cream) produced significantly lower mean total scores for erythema, scaling, and induration compared with fluocinonide 0.05% cream (Lidex Cream) at both day 7 and day 14 (P < 0.001) [1]. More patients rated improvement in diflorasone-treated sites as superior to fluocinonide-treated sites (59% vs 20%, P < 0.001), and investigator global evaluations favored diflorasone (P < 0.001) [1]. Cosmetic acceptability was also higher for diflorasone (70% vs 44% rated treatment as good to excellent) [1].

vs. Fluocinonide in Psoriasis
Head-to-head
59% vs. 20% patient-rated superior improvement (P < 0.001, bilateral-paired, n=100)
Reported higher patient-rated endpoint in psoriasis model; supports comparator research context
2-week treatment period; optimized cream vehicle
Psoriasis Topical corticosteroid formulation Bilateral-paired comparison

Vasoconstrictor Assay Potency Comparison

Two separate randomized, double-blind clinical trials compared diflorasone diacetate 0.05% ointment with betamethasone dipropionate 0.05% ointment in psoriasis. Leibsohn (1982) studied 100 patients with mild-to-severe psoriasis over 3 weeks and found no statistically significant differences between treatment groups for erythema, edema, lichenification, induration, scaling, excoriations, pruritus, and soreness [1]. Shupack et al. (1993) confirmed these findings in 44 adults with moderate-to-severe plaque-type psoriasis over 2 weeks, showing no statistically significant differences in erythema, scaling, induration, or investigator global evaluation at either week 1 or week 2 [2]. Both medications were fast-acting and highly efficacious, with comparable patient satisfaction for efficacy and cosmetic acceptability [2].

Vasoconstrictor Assay Ranking
Class-level inference
Ranked more potent than fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide (ordinal)
Reported vasoconstrictor activity ranking supports Class I potency classification for assay benchmarking
Exact quantitative differences not available; data to verify
Plaque psoriasis Superpotent corticosteroid comparison Randomized controlled trial

Efficacy vs. Augmented Betamethasone Dipropionate

A randomized, investigator-blinded study of 60 patients with eczematous dermatoses compared once-daily application of diflorasone diacetate 0.05% ointment against twice-daily application of betamethasone valerate ointment [1]. At both 1-week and 3-week evaluations, there were no statistically significant differences between the two regimens across all eight clinical parameters studied [1]. No side effects were reported in either group [1].

vs. Augmented Betamethasone
Head-to-head
Both significant improvement (P < 0.001); Diprolene slight advantage in investigator global assessment
Reported endpoint difference context; both agents show high model response with slight comparator edge
Multicenter RCT, 164 psoriasis patients, 2 weeks
Eczematous dermatoses Dosing frequency Clinical equivalence

Efficacy vs. Betamethasone Dipropionate in Psoriasis

A double-blind, controlled trial in 50 patients with PUVA-resistant psoriasis directly compared diflorasone diacetate with clobetasol-17-propionate [1]. Both agents produced a highly significant decline in psoriatic symptoms, and the difference in therapeutic achievement between the two groups was not statistically significant [1]. However, physician overall judgment significantly favored clobetasol over diflorasone diacetate, while patients showed only a slight preference for clobetasol [1]. Based on these findings, diflorasone diacetate was classified as ranging just behind clobetasol in the hierarchy of high-potency topical corticosteroids [1].

vs. Betamethasone Dipropionate
Head-to-head
No statistically significant difference in erythema, scaling, induration (2 RCTs, n=44+100)
Indistinguishable endpoint performance in psoriasis model comparison; supports research interchangeability context
2-week and 3-week double-blind trials
PUVA-resistant psoriasis Superpotent corticosteroid ranking Physician global assessment

HPA Axis Suppression: Cream vs. Ointment

A post-marketing investigation of diflorasone diacetate across 157 patients with 20 dermatoses compared the 0.05% ointment and 0.05% cream formulations [1]. The ointment formulation achieved an efficacy rate of 82.3% compared with 70.5% for the cream formulation, yielding an overall efficacy rate of 79.0% [1]. The usefulness rates were 83.2% for ointment and 72.7% for cream, with only 0.9% of ointment patients experiencing side effects [1].

HPA Axis Suppression
Supporting evidence
Cream: 20% mild inhibition at 15 g/day; Ointment: 0% significant suppression at 30 g/day. Marked suppression class.
Formulation-dependent adrenal suppression endpoint context; may inform model safety endpoint selection
FDA label data; cross-class comparison with clobetasol propionate
Formulation-dependent efficacy Ointment vs cream Post-marketing surveillance

Efficacy vs. Clobetasol in PUVA-Resistant Psoriasis

A study evaluating adrenocortical suppression following percutaneous absorption of topical corticosteroids treated psoriasis or eczema patients with 0.05% diflorasone diacetate ointment at 10–60 g daily for 7 consecutive days [1]. Serum 11-OHCS levels were lowered at 20–60 g/day, urinary 17-OHCS levels were lowered at 30–40 g/day, and eosinophil counts decreased at 20–60 g/day [1]. The authors concluded that the suppression of adrenocortical function caused by diflorasone diacetate ointment is the most extensive among topical corticosteroids except for 0.05% clobetasol 17-propionate ointment [1]. A separate 14-day study in healthy volunteers found no statistically significant differences in plasma cortisol suppression between diflorasone diacetate, fluocinonide, and clobetasol propionate ointments applied to 75% body surface area [2].

vs. Clobetasol (PUVA-resistant)
Head-to-head
No significant difference in symptom reduction; physician judgment favored clobetasol. Ranked just behind.
Reported near-equivalent endpoint response in PUVA-resistant psoriasis model; supports comparative potency research context
Double-blind trial, 50 patients
Adrenocortical suppression Systemic safety Topical corticosteroid ranking

Research and Industrial Applications of Diflorasone Diacetate


Vasoconstrictor Assay for Preclinical Screening

Institutions currently using fluocinonide 0.05% cream as their standard high-potency topical corticosteroid for psoriasis should consider switching to diflorasone diacetate 0.05% in the optimized cream vehicle (Psorcon Cream). The bilateral-paired evidence demonstrates a 39-percentage-point advantage in patient-perceived superior improvement (59% vs 20%, P < 0.001) and superior cosmetic acceptability (70% vs 44%) at identical concentration, without additional adverse events [1]. This substitution directly addresses the question of whether all 0.05% high-potency creams are interchangeable — the evidence indicates they are not.

Formulary Selection for Moderate-to-Severe Psoriasis

When betamethasone dipropionate 0.05% ointment faces supply chain disruption or cost constraints, diflorasone diacetate 0.05% ointment offers a therapeutically equivalent alternative. Two independent randomized controlled trials totaling 144 patients confirmed no statistically significant differences in erythema, scaling, induration, or global evaluation between the two agents [2][3]. Both products are classified as Class I superpotent agents, making diflorasone diacetate a drop-in replacement with replicated evidence of equivalent performance.

Rotational Therapy for PUVA-Resistant Psoriasis

For eczematous dermatoses where patient adherence to twice-daily topical corticosteroid application is a concern, diflorasone diacetate 0.05% ointment applied once daily provides equivalent clinical outcomes across all eight measured parameters compared with betamethasone valerate ointment applied twice daily, demonstrated in a 60-patient randomized controlled trial with no statistically significant differences at weeks 1 and 3 [4]. This evidence supports procurement of diflorasone diacetate for indication-specific regimens where once-daily dosing can improve adherence without compromising efficacy.

Cosmetic Acceptability and Adherence

In clinical scenarios requiring a superpotent topical corticosteroid where the maximal HPA axis suppression associated with clobetasol propionate 0.05% is a concern — particularly for large body surface area application or extended treatment duration — diflorasone diacetate 0.05% ointment represents the next-tier option. Adrenocortical suppression studies rank diflorasone diacetate as producing the most extensive HPA suppression among topical corticosteroids except for clobetasol 17-propionate, positioning it as a marginally safer alternative while preserving near-maximal clinical potency [5].

Application
Selection Property
Validation Focus
Vasoconstrictor assay benchmark
Class I potency reference standard
Blanching response calibration and bioequivalence endpoint validation
Psoriasis model endpoint comparison
Comparator endpoint data vs. betamethasone dipropionate
Erythema, scaling, induration endpoints in plaque psoriasis models
PUVA-resistant psoriasis model research
Near-clobetasol potency ceiling reference
Symptom reduction endpoints in treatment-resistant dermatoses models
Formulation cosmetic acceptability research
Optimized cream vehicle acceptability data
Patient-rated cosmetic acceptability and adherence endpoints in dermatologic models
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